Ferrous Succinat

Übersicht

Beschreibung

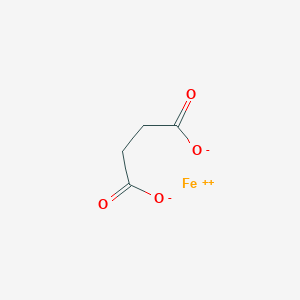

Ferrous succinate, also known as iron succinate, is a chemical compound with the molecular formula C₄H₄FeO₄. It is commonly used as an iron supplement to treat and prevent iron deficiency anemia. The compound is characterized by its high iron content and bioavailability, making it an effective treatment for conditions related to iron deficiency .

Wissenschaftliche Forschungsanwendungen

Eisensuccinat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Synthese von eisenhaltigen Verbindungen und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Eisensuccinat wird hinsichtlich seiner Rolle im zellulären Eisenstoffwechsel und seiner Auswirkungen auf biologische Systeme untersucht.

Medizin: Es wird hauptsächlich als Eisenpräparat zur Behandlung von Eisenmangelanämie eingesetzt.

5. Wirkmechanismus

Der primäre Wirkmechanismus von Eisensuccinat beinhaltet seine Rolle bei der Produktion von Hämoglobin. Eisen ist ein entscheidender Bestandteil von Hämoglobin, und sein Mangel führt zu einer verminderten Hämoglobinproduktion, was zu Anämie führt. Eisensuccinat füllt die Eisenspeicher im Körper wieder auf, wodurch die Hämoglobinproduktion gesteigert und Anämie gelindert wird. Die Verbindung zielt auf verschiedene Proteine ab, die am Eisenstoffwechsel beteiligt sind, darunter das Transferrin-Rezeptor-Protein 1 und die Ferritin-schwere Kette .

Ähnliche Verbindungen:

- Eisensulfat

- Eisen(II)-gluconat

- Eisenfumarat

- Eisenbisglycinat

Vergleich:

- Eisensulfat: Enthält 20% elementares Eisen und wird häufig als Eisenpräparat verwendet. Es ist wirksam, kann aber gastrointestinale Nebenwirkungen verursachen .

- Eisen(II)-gluconat: Enthält 12% elementares Eisen und wird besser vertragen als Eisensulfat, liefert aber weniger Eisen pro Dosis .

- Eisenfumarat: Enthält 33% elementares Eisen und ist hoch bioverfügbar, was es zu einer bevorzugten Wahl für die Eisensupplementierung macht .

- Eisenbisglycinat: Bekannt für seine hohe Bioverfügbarkeit und minimale gastrointestinale Nebenwirkungen. Es ist weniger stark von gängigen Eisenabsorptionsinhibitoren betroffen .

Eisensuccinat ist aufgrund seines hohen Eisengehalts und seiner Bioverfügbarkeit einzigartig, was es zu einer wirksamen Behandlung von Eisenmangelanämie mit weniger Nebenwirkungen im Vergleich zu einigen anderen Eisenpräparaten macht .

Wirkmechanismus

Ferrous succinate, also known as Iron succinate, is an iron supplement used in the prevention and treatment of iron-deficiency anemia . Here is a detailed explanation of its mechanism of action:

Target of Action

The primary targets of Ferrous succinate are various proteins involved in iron metabolism and hemoglobin production. These include Transferrin receptor protein 1 , Egl nine homolog 1 , Histone deacetylase 8 , Alpha-hemoglobin-stabilizing protein , Hemoglobin subunit alpha , Frataxin, mitochondrial , Ferritin heavy chain , and others . These proteins play crucial roles in iron transport, storage, and utilization within the body.

Mode of Action

Ferrous succinate replenishes iron stores in the body, which is essential for the production of hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia . By providing the necessary iron, Ferrous succinate helps to prevent and treat this type of anemia.

Biochemical Pathways

Ferrous succinate affects the biochemical pathways involved in iron metabolism and hemoglobin synthesis. Iron is necessary for the production of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the rest of the body . When iron levels are low, the body cannot produce enough hemoglobin, leading to iron-deficiency anemia .

Pharmacokinetics

The efficiency of absorption of Ferrous succinate depends on the salt form, the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of an iron dose. Those who are iron deficient may absorb up to 95% of an iron dose .

Result of Action

The major activity of supplemental iron, such as Ferrous succinate, is in the prevention and treatment of iron deficiency anemia . By replenishing iron stores in the body, Ferrous succinate helps to increase the production of hemoglobin, thereby preventing and treating iron-deficiency anemia .

Action Environment

The action of Ferrous succinate can be influenced by various environmental factors. For instance, the presence of other nutrients in the diet can affect the absorption of iron. Certain substances, such as calcium, can inhibit iron absorption, while others, like vitamin C, can enhance it . Furthermore, the safety data sheet for Ferrous succinate recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also suggests using personal protective equipment and ensuring adequate ventilation .

Biochemische Analyse

Biochemical Properties

Ferrous succinate plays a crucial role in biochemical reactions, particularly in the production of hemoglobin . It interacts with various enzymes and proteins, including transferrin receptor protein 1, Egl nine homolog 1, histone deacetylase 8, alpha-hemoglobin-stabilizing protein, and hemoglobin subunit alpha . These interactions are essential for maintaining iron homeostasis in the body .

Cellular Effects

Ferrous succinate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is necessary for the production of hemoglobin, and iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Molecular Mechanism

The molecular mechanism of action of Ferrous succinate involves its necessity for the production of hemoglobin . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrous succinate change over time. It has been observed that the efficiency of absorption depends on the salt form, the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of an iron dose, while those who are iron deficient may absorb up to 95% of an iron dose .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eisensuccinat kann unter Verwendung von Natriumsuccinat-Hexahydrat und Eisensulfat-Heptahydrat als Rohstoffe synthetisiert werden. Die Reaktion beinhaltet das Auflösen dieser Verbindungen in deionisiertem Wasser, gefolgt von der Zugabe eines Antioxidationsmittels, um die Oxidation von zweiwertigem Eisen zu dreiwertigem Eisen zu verhindern. Die Mischung wird dann erhitzt und gerührt, um die Reaktion zu erleichtern .

Industrielle Herstellungsverfahren: In industriellen Umgebungen beinhaltet die Herstellung von Eisensuccinat ähnliche Schritte, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von Reaktoren, in denen die Rohstoffe unter kontrollierten Bedingungen gemischt und erhitzt werden. Die Zugabe von Antioxidationsmitteln ist entscheidend, um die Stabilität des zweiwertigen Eisens während der Reaktion zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Eisensuccinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Eisensuccinat kann in Gegenwart von Oxidationsmitteln zu Eisensuccinat oxidiert werden.

Reduktion: Es kann aus Eisensuccinat unter Verwendung von Reduktionsmitteln wieder zu Eisensuccinat reduziert werden.

Substitution: Der Succinat-Ligand kann in Koordinationschemie-Reaktionen durch andere Liganden substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Ascorbinsäure werden verwendet.

Substitution: Liganden wie Ethylendiamintetraessigsäure (EDTA) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Eisensuccinat.

Reduktion: Eisensuccinat.

Substitution: Verschiedene Eisen-Ligand-Komplexe, abhängig vom verwendeten Substituenten.

Vergleich Mit ähnlichen Verbindungen

- Ferrous sulfate

- Ferrous gluconate

- Ferrous fumarate

- Ferrous bisglycinate

Comparison:

- Ferrous sulfate: Contains 20% elemental iron and is commonly used as an iron supplement. It is effective but may cause gastrointestinal side effects .

- Ferrous gluconate: Contains 12% elemental iron and is better tolerated than ferrous sulfate but provides less iron per dose .

- Ferrous fumarate: Contains 33% elemental iron and is highly bioavailable, making it a preferred choice for iron supplementation .

- Ferrous bisglycinate: Known for its high bioavailability and minimal gastrointestinal side effects. It is less affected by common iron absorption inhibitors .

Ferrous succinate is unique due to its high iron content and bioavailability, making it an effective treatment for iron deficiency anemia with fewer side effects compared to some other iron supplements .

Biologische Aktivität

Ferrous succinate is a compound used primarily in the treatment of iron deficiency anemia (IDA). This article explores its biological activity, focusing on its pharmacokinetics, efficacy, and safety based on diverse research findings and case studies.

Ferrous succinate is an iron salt formed from succinic acid, which plays a crucial role in enhancing iron absorption. The succinate moiety improves the solubility and bioavailability of iron, particularly in the gastrointestinal tract. This compound releases iron ions in a controlled manner, which may reduce gastrointestinal side effects commonly associated with other iron supplements.

Pharmacokinetics and Bioavailability

The bioavailability of ferrous succinate has been studied extensively. A comparative study assessed the pharmacokinetics of ferrous succinate against other iron formulations. The results indicated that ferrous succinate has a favorable absorption profile:

| Parameter | Ferrous Succinate | Reference Formulation |

|---|---|---|

| C(max) (μg/L) | 2981 | 3028 |

| AUC(0-last) (μg/L/h) | 48460 | 48390 |

| T(max) (hours) | 4.3 | 3.7 |

Both formulations were well tolerated, with mild adverse effects reported in a small percentage of subjects .

Case Studies

- Heart Failure Patients : A pilot study involving patients with heart failure (HF) demonstrated that oral ferrous succinate significantly increased ferritin levels and transferrin saturation after three months of treatment. The study showed that patients with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF) responded similarly to treatment, challenging previous assumptions about oral iron therapy's effectiveness in this population .

- Iron Deficiency Anemia Treatment : A systematic review highlighted that ferrous succinate exhibited superior efficacy and tolerability compared to traditional ferrous sulfate treatments. Patients receiving ferrous succinate had shorter treatment durations while achieving similar or better outcomes regarding serum iron levels .

Safety Profile

The safety of ferrous succinate has been evaluated in various studies, revealing a low incidence of adverse effects compared to other iron supplements. In one analysis, all reported adverse drug reactions (ADRs) associated with ferrous succinate were mild and resolved without intervention .

Comparative Studies

A systematic review comparing various oral iron preparations indicated that ferrous succinate had lower rates of gastrointestinal side effects, making it a preferable option for patients who are sensitive to traditional iron supplements .

Eigenschaften

IUPAC Name |

butanedioate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXRFOWKIZPNTA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent) | |

| Record name | Ferrous succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

171.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. | |

| Record name | Ferrous succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10030-90-7 | |

| Record name | Ferrous succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iron succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ferrous succinate and why is it used medically?

A1: Ferrous succinate is an iron salt commonly used to treat iron deficiency anemia [, , ]. It provides a bioavailable source of iron, an essential component of hemoglobin, which carries oxygen throughout the body.

Q2: How does ferrous succinate compare to other iron supplements like ferrous sulfate in terms of effectiveness?

A2: Research suggests that ferrous succinate and ferrous sulfate have comparable effectiveness in treating iron deficiency anemia [, , ]. Both are viable options, but individual patient tolerance and side effects may vary.

Q3: Can the administration route of ferrous succinate influence its effectiveness in treating iron deficiency anemia?

A3: Yes, studies show that intravenous administration of iron, including iron sucrose, leads to a faster and greater increase in hemoglobin levels compared to oral iron supplementation, including ferrous succinate, in hemodialysis patients [, , , ]. While oral ferrous succinate remains a common treatment option, intravenous iron demonstrates superior efficacy in specific patient populations.

Q4: Does the presence of Helicobacter pylori infection impact the effectiveness of ferrous succinate in treating iron deficiency anemia?

A4: Yes, treating Helicobacter pylori infection alongside ferrous succinate supplementation has been shown to improve treatment outcomes in patients with both conditions [, ]. Eradicating Helicobacter pylori may enhance iron absorption and utilization, leading to a more effective treatment for iron deficiency anemia.

Q5: Are there any formulations or strategies to improve the bioavailability of ferrous succinate?

A6: Yes, research has explored combining ferrous succinate with succinic acid as an "absorption-improver" []. This approach aims to enhance iron absorption in the gut, potentially leading to greater efficacy at lower doses.

Q6: Does oral contraceptive use affect the absorption of ferrous succinate?

A7: Based on available research, oral contraceptive use in women without iron deficiency does not appear to significantly impact the absorption rate of ferrous succinate [].

Q7: Are there any promising alternatives to traditional iron supplements like ferrous succinate?

A8: Research is exploring novel iron delivery systems, such as thiolated human-like collagen-iron complexes []. These complexes aim to deliver iron more efficiently and with higher bioavailability compared to traditional iron salts, potentially leading to better treatment outcomes and fewer side effects.

Q8: What are some future research directions for ferrous succinate and iron deficiency treatment?

A8: Future research may focus on:* Optimizing iron delivery systems to enhance bioavailability and reduce side effects.* Investigating personalized iron therapy based on individual patient characteristics and needs.* Exploring the relationship between iron status, gut microbiome, and treatment response. * Identifying novel biomarkers for iron deficiency and monitoring treatment efficacy.

Q9: Can ferrous succinate play a role in mitigating the toxic effects of nanoparticles?

A10: Emerging research suggests that ferrous succinate, along with other ferrous iron-containing agents, may help protect vascular endothelial cells from the toxic effects of cobalt nanoparticles (CoNPs) []. The mechanism appears to involve inhibiting the activation of hypoxia-inducible factor-1α (HIF-1α), which is implicated in CoNP toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.